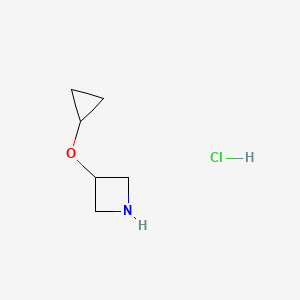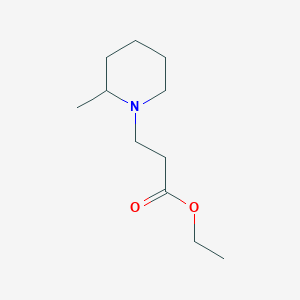
Ethyl 3-(2-methylpiperidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C11H21NO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a propanoate ester group . The molecular weight of this compound is 199.3 .Applications De Recherche Scientifique
EMPP has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as plastics, polymers, and pharmaceuticals. It is also used in the production of catalysts and in the development of new materials. EMPP is also used in the study of cell biology, as it can be used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, EMPP is used in the development of new drugs, as it can be used to study the structure and activity of drug molecules.
Mécanisme D'action
EMPP is a synthetic compound that acts as a proton acceptor. This means that when EMPP is exposed to a proton, it will accept the proton and form a covalent bond with it. This covalent bond is then used to form other compounds. EMPP can also act as a catalyst, which means it can speed up the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
EMPP is not known to have any direct biochemical or physiological effects. However, the compounds that are produced using EMPP may have effects on the body. For example, the compounds that are produced using EMPP may have the ability to interact with certain enzymes or proteins in the body, which could potentially lead to changes in the body's biochemistry or physiology.
Avantages Et Limitations Des Expériences En Laboratoire
EMPP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used to synthesize a wide range of compounds. Additionally, EMPP is relatively stable and can be stored for long periods of time without degrading. However, EMPP can be difficult to work with due to its reactivity and can produce toxic byproducts when reacting with other compounds.
Orientations Futures
The potential future directions for EMPP are vast. EMPP could be used to develop new materials for use in engineering, such as polymers and plastics. It could also be used to develop new drugs, as it can be used to study the structure and activity of drug molecules. Additionally, EMPP could be used to study the structure and function of proteins, enzymes, and other biological molecules, which could lead to new insights into the workings of the human body. Finally, EMPP could be used to develop new catalysts, which could be used to speed up the rate of chemical reactions.
Méthodes De Synthèse
EMPP can be synthesized using a variety of methods, including the Sohxlet-Friedel-Crafts reaction, the Diels-Alder reaction, and the Wittig reaction. The Sohxlet-Friedel-Crafts reaction is the most commonly used method for producing EMPP, as it is relatively simple and cost-effective. The Diels-Alder reaction is more complex and requires specialized equipment, but it can be used to produce large quantities of EMPP in a shorter amount of time. The Wittig reaction is also used to synthesize EMPP, but it is not as widely used as the other two methods due to its complexity and cost.
Propriétés
IUPAC Name |
ethyl 3-(2-methylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)7-9-12-8-5-4-6-10(12)2/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAEBADGHDAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCCCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

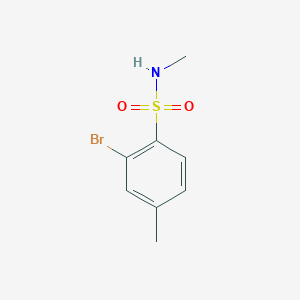
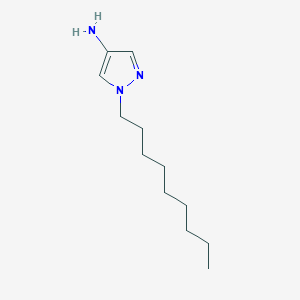
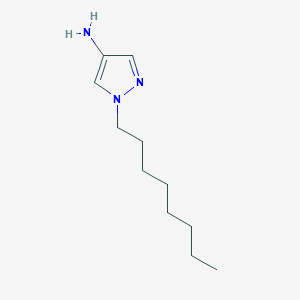
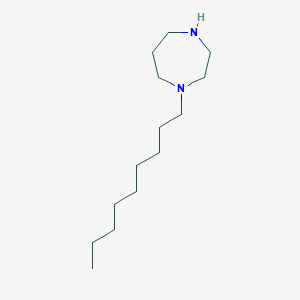

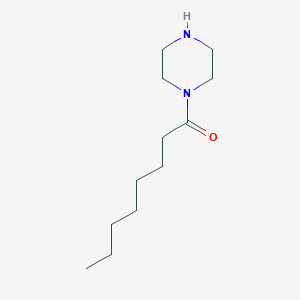

![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
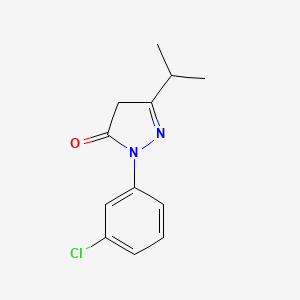

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

